molecular formula C44H64N6O11 B1667354 Boc-ypgflt(O-tbu) CAS No. 179124-36-8

Boc-ypgflt(O-tbu)

Cat. No. B1667354
M. Wt: 853 g/mol
InChI Key: MHVNVVCCPNGHGH-NYFFDOGYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-ypgflt(O-tbu) is a highly delta-receptor-selective opioid antagonist.

Scientific Research Applications

Automated Solid-Phase Peptide Synthesis

One of the key applications of Boc-ypgflt(O-tbu) lies in the domain of peptide synthesis. Reid and Simpson (1992) highlighted the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis. This approach was found to be more efficient than the existing dicyclohexyl-carbodiimide (DCC)-mediated procedure, particularly in terms of coupling efficiencies and overall cycle times (Reid & Simpson, 1992).

Photocatalysis Enhancement

The application of Boc-ypgflt(O-tbu) extends to photocatalysis. In a study on (BiO)2CO3-based photocatalysts, Ni et al. (2016) explored the modification strategies for enhancing visible light-driven photocatalytic performance. This includes strategies such as nonmetal doping and the formation of oxygen vacancies, which are crucial for improving photocatalytic activities in various fields like healthcare and environmental applications (Ni et al., 2016).

Thin Film Nanostructures

Messerschmidt et al. (2009) investigated the preparation of thin nanostructured block copolymer films using partly tert-butoxycarbonyl (BOC)- and tert-butyl (TBU)-protected block copolymers. Their research focused on the impact of film preparation techniques and the solvent on film morphology, demonstrating the versatility of BOC-protected compounds in developing nanostructured materials for potential applications in biotechnology and materials science (Messerschmidt et al., 2009).

Creation of Oxygen Vacancies

Yu et al. (2018) reported the development of oxygen vacancy concentration-tunable Bi2O2CO3 (BOC) for enhancing photocatalytic redox performance. The introduction of oxygen vacancies played a triple-functional role, facilitating better charge carrier density, charge separation, and interfacial charge transfer. This advancement is significant for solar-energy-conversion applications and underscores the multifaceted utility of BOC in photocatalysis (Yu et al., 2018).

properties

CAS RN

179124-36-8

Product Name

Boc-ypgflt(O-tbu)

Molecular Formula

C44H64N6O11

Molecular Weight

853 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1

InChI Key

MHVNVVCCPNGHGH-NYFFDOGYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C

Appearance

Solid powder

Other CAS RN

179124-36-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YPGFLX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu)
Boc-YPGFLT(O-tBu)
tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-ypgflt(O-tbu)
Reactant of Route 2
Boc-ypgflt(O-tbu)
Reactant of Route 3
Boc-ypgflt(O-tbu)
Reactant of Route 4
Boc-ypgflt(O-tbu)
Reactant of Route 5
Reactant of Route 5
Boc-ypgflt(O-tbu)
Reactant of Route 6
Reactant of Route 6
Boc-ypgflt(O-tbu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.